molecular formula C17H18O3 B1610077 1,3-Bis(benzyloxy)propan-2-one CAS No. 77356-14-0

1,3-Bis(benzyloxy)propan-2-one

Cat. No.: B1610077
CAS No.: 77356-14-0
M. Wt: 270.32 g/mol
InChI Key: UDANXEQSQZYNRE-UHFFFAOYSA-N
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Description

1,3-Bis(benzyloxy)propan-2-one is an organic compound with the molecular formula C17H18O3. It is a derivative of propanone, where two benzyloxy groups are attached to the first and third carbon atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

1,3-Bis(benzyloxy)propan-2-one is used in scientific research for:

    Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: In the preparation of polymers and advanced materials.

    Organic Synthesis: As a building block for the synthesis of complex organic molecules.

    Biological Studies: Investigating its potential biological activity and interactions with biomolecules.

Mechanism of Action

Target of Action

1,3-Bis(benzyloxy)propan-2-one is primarily involved in the Mannich reaction . The Mannich reaction is one of the most important carbon–carbon bond-forming reactions in organic synthesis , which is widely used for the preparation of pharmaceuticals and natural products .

Mode of Action

The compound interacts with its targets through a three-component enantioselective catalytic aminomethylation . This reaction involves 1-(benzyloxy)propan-2-one, an amine, and an aldehyde . The reaction is facilitated by pseudoephedrine as a chiral catalyst .

Biochemical Pathways

The Mannich reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom . Organic compounds bearing an allyl group exhibit a broad spectrum of pharmacological activity , and introduction of an alkylamino group with the formation of chiral nitrogen-containing fragments enhances the biological activity .

Pharmacokinetics

The compound has high GI absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -5.85 cm/s .

Result of Action

The result of the reaction is the formation of anti/syn products, optically pure amino keto ethers of the aromatic series, in high yields .

Action Environment

The reaction can be carried out in an aqueous medium , which is a useful solvent for organic synthesis due to its safety and low cost . The reaction is regioselective , and the ratio of the anti and syn isomers was determined from the 1H NMR spectra of the crude products .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(benzyloxy)propan-2-one can be synthesized through the reaction of pyruvic aldehyde dimethyl acetal with benzyl alcohol in the presence of p-toluenesulfonic acid monohydrate. The reaction is typically carried out in cyclohexane under reflux conditions, using a Dean-Stark apparatus to remove methanol formed during the reaction . The crude product is then purified by column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of automated systems for reaction monitoring and product isolation is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(benzyloxy)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products

    Oxidation: Benzyloxyacetone or benzyloxycarboxylic acids.

    Reduction: 1,3-Bis(benzyloxy)propan-2-ol.

    Substitution: Various substituted propanones depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(benzyloxy)propan-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    1,3-Dibenzyloxy-2-propanol: Another similar compound with a hydroxyl group at the second carbon.

    1,3-Dibenzyloxyacetone: Similar compound with a different substitution pattern on the propanone moiety.

Uniqueness

1,3-Bis(benzyloxy)propan-2-one is unique due to its specific substitution pattern, which provides distinct reactivity and applications in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate for the synthesis of complex molecules.

Properties

IUPAC Name

1,3-bis(phenylmethoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDANXEQSQZYNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464486
Record name 1,3-dibenzyloxypropanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77356-14-0
Record name 1,3-dibenzyloxypropanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(benzyloxy)propan-2-one
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Synthesis routes and methods I

Procedure details

To a dichloromethane (200 ml) solution of 1,3 dibenzyloxy-2-propanol (52 g, 191 mmol), triethylamine (130 ml, 933 mmol), and dimethylsulfoxide (65 ml, 916 mmol), sulfur trioxide pyridine complex (131 g, 823 mmol) was added at 0° C. and stirred at 0° C. to room temperature for 2 hours. To the mixture, water and ethyl acetate were added. The organic layer was washed with 2N hydrochloric acid, water and an aqueous saline solution, dried over anhydrous sodium sulfate, and concentrated. As a result, the title compound (52.01 g, quantitative yield) was obtained as a brown oil.
Quantity
200 mL
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reactant
Reaction Step One
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52 g
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130 mL
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65 mL
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Synthesis routes and methods II

Procedure details

A mixture of sodium hypochlorite (100 ml, 13% w/v) and saturated sodium bicarbonate (25 ml) was added in one charge to a stirred solution of 1,3-dibenzyloxy-2-propanol (10 g) and 2,2,6,6-tetramethyl-1-piperidinyloxy free radical, (TEMPO) (0.3 g) in toluene (40 ml). The biphasic mixture was stirred at 20-25° C. for 15 minutes when HPLC analysis showed reaction to be complete. The reaction mixture was stirred for a total of 25 minutes at 23° C. The reaction mixture was separated and the organic extract was washed with 5% w/v sodium thiosulfate solution (40 ml) and separated. The organic extract was washed with 1% w/v sodium chloride solution (2×25 ml). The organic extract was then concentrated in vacuo to give an oil which crystallised on standing to give 8.8 g of 1,3-dibenzyloxy-2-propanone in 88.7% yield. The NMR spectrum of the product was concordant with a reference sample.
Quantity
100 mL
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reactant
Reaction Step One
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25 mL
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reactant
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10 g
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40 mL
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Synthesis routes and methods III

Procedure details

A mixture of sulfur trioxide/pyridine complex (2.33 g, 4 equivalents) in DMSO (3 ml) and triethylamine (2.05 ml, 4 equivalents) was stirred to give a pale yellow solution. To this was added a solution of 1,3-dibenzyloxy-2-propanol (1 g) in DMSO (1 ml) over 2 minutes. (The reaction mixture was kept in a water bath). The temperature of the reaction mixture reached 30° C. After 10 minutes the water bath was removed and the reaction mixture was stirred at room temperature (ca 20-25° C.) for 3 hours. The reaction mixture was diluted with ethyl acetate (15 ml) and water (15 ml), stirred and the organic extract was separated. The organic extract was washed with 5% w/v sodium chloride (2×10 ml) and water (10 ml). The separated organic extract was concentrated in vacuo to give an oil which solidified to provide 0.75 g of 1,3-dibenzyloxy-2-propanone in 75.8% yield. An NMR spectrum of product was concordant with a reference sample.
Quantity
1 g
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1 mL
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2.05 mL
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3 mL
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Synthesis routes and methods IV

Procedure details

A solution of 1,3-dibenzyloxy-2-propanol (500 g, 1.84 mol 1.0 eq.), TEMPO (5.5 g, 0.034 mol) in dichloromethane (1.25 L) was placed in a 10 L flange flask fitted with overhead stirrer. A solution of potassium bromide (48 g, 0.40 mol) in water (185 ml) was added and the reaction stirred and cooled to −10° C. A 14% aqueous NaOCl solution was diluted to 1M (2145 g diluted to 4050 ml). The pH of this solution was then adjusted to 9.5 by dissolving NaHCO3 (80 g) immediately before use. This NaOCl solution was added over 1 hour, keeping the temperature of the reaction mixture between 10-15° C. The mixture was the stirred for 60 minutes. The orange coloured organic phase was separated and the aqueous layer was extracted with dichloromethane (5.0 L, 2.0 L). The combined organics were washed with 10% aq. HCl (10.75 L) containing potassium iodide (143 g), 10% aq. Na2S2O5 (5.0 L) and water (5.0 L). The organics were dried over MgSO4 and concentrated under reduced pressure to give the crude title compound (893 g, 90%). This compound was taken through to the next step without further purification.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
1.25 L
Type
solvent
Reaction Step One
Name
Quantity
5.5 g
Type
catalyst
Reaction Step One
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48 g
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reactant
Reaction Step Two
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185 mL
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80 g
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Synthesis routes and methods V

Procedure details

A solution of 1,3-dibenzyloxy-2-propanol (500 g, 1.84 mol, 1.0 eq.), TEMPO (5.5 g, 0.034 mol) in dichloromethane (1.25 L) was placed in a 10 L flange flask fitted with overhead stirrer. A solution of potassium bromide (48 g, 0.40 mol) in water (185 ml) was added and the reaction stirred and cooled to −10° C. A 14% aqueous NaOCl solution was diluted to 1M (2145 g diluted to 4050 ml). The pH of this solution was then adjusted to 9.5 by dissolving NaHCO3 (80 g) immediately before use. This NaOCl solution was added over 1 hour, keeping the temperature of the reaction mixture between 10-15° C. The mixture was the stirred for 60 minutes. The orange coloured organic phase was separated and the aqueous layer was extracted with dichloromethane (5.0 L, 2.0 L). The combined organics were washed with 10% aq. HCl (10.75 L) containing potassium iodide (143 g), 10% aq. Na2S2O5 (5.0 L) and water (5.0 L). The organics were dried over MgSO4 and concentrated under reduced pressure to give the crude title compound (893 g, 90%). This compound was taken through to the next step without further purification.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
1.25 L
Type
solvent
Reaction Step One
Name
Quantity
5.5 g
Type
catalyst
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Name
Quantity
185 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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80 g
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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